molecular formula C11H9F3O2 B8048782 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester CAS No. 111339-17-4

2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester

Cat. No.: B8048782
CAS No.: 111339-17-4
M. Wt: 230.18 g/mol
InChI Key: JITGAGFGAPXSEU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is a chemical compound with the molecular formula C11H9F3O2. It is also known as (E)-3-(2-(trifluoromethyl)phenyl)acrylate. This compound is characterized by its trifluoromethyl group attached to the phenyl ring and its ester functional group derived from phenylmethyl alcohol.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2-(trifluoromethyl)benzoic acid with phenylmethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the phenylmethyl group is coupled with a trifluoromethyl-substituted halobenzene.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor vessel equipped with temperature control and efficient mixing to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.

  • Substitution: Substitution reactions can occur at the aromatic ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various electrophilic and nucleophilic substitution reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid derivatives.

  • Reduction: Reduced trifluoromethyl compounds.

  • Substitution: Substituted phenylmethyl esters.

Scientific Research Applications

2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 2-Propenoic acid, 3-(trifluoromethyl)-, methyl ester: This compound differs in the position of the trifluoromethyl group on the aromatic ring.

  • 2-Propenoic acid, 2-(trifluoromethyl)-, ethyl ester: This compound has an ethyl group instead of a phenylmethyl group.

Uniqueness: 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is unique due to its specific trifluoromethyl and phenylmethyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl 2-(trifluoromethyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-8(11(12,13)14)10(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGAGFGAPXSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435693
Record name 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111339-17-4
Record name 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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